molecular formula C9H12N2O3S B13724306 (1-Iminoethyl)azanyl 4-methylbenzenesulfonate

(1-Iminoethyl)azanyl 4-methylbenzenesulfonate

Katalognummer: B13724306
Molekulargewicht: 228.27 g/mol
InChI-Schlüssel: ATJHLRRHTHOZAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Iminoethyl)azanyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate iminoethyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Iminoethyl)azanyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the iminoethyl group to an amine group.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

(1-Iminoethyl)azanyl 4-methylbenzenesulfonate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (1-Iminoethyl)azanyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The iminoethyl group can form covalent or non-covalent bonds with active sites of enzymes, thereby inhibiting their activity. The sulfonate moiety may enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds such as 4-methylbenzenesulfonic acid and its esters share structural similarities with (1-Iminoethyl)azanyl 4-methylbenzenesulfonate.

    Iminoethyl derivatives: Compounds containing the iminoethyl group, such as iminoethyl esters and amides, exhibit similar reactivity and properties.

Uniqueness

This compound is unique due to the combination of the iminoethyl and sulfonate groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile reagent in scientific research and industrial applications .

Eigenschaften

Molekularformel

C9H12N2O3S

Molekulargewicht

228.27 g/mol

IUPAC-Name

(1-aminoethylideneamino) 4-methylbenzenesulfonate

InChI

InChI=1S/C9H12N2O3S/c1-7-3-5-9(6-4-7)15(12,13)14-11-8(2)10/h3-6H,1-2H3,(H2,10,11)

InChI-Schlüssel

ATJHLRRHTHOZAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.